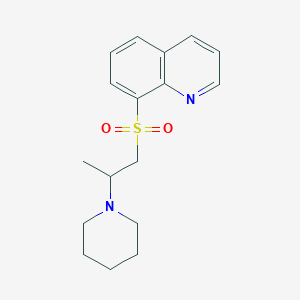
8-(2-Piperidin-1-ylpropylsulfonyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2-Piperidin-1-ylpropylsulfonyl)quinoline, also known as PSQ, is a chemical compound that belongs to the class of sulfonyl quinolines. PSQ has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. In
Mécanisme D'action
The mechanism of action of 8-(2-Piperidin-1-ylpropylsulfonyl)quinoline is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by inhibiting various enzymes and signaling pathways that are involved in the progression of diseases. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, a critical enzyme involved in DNA replication and cell division. In Alzheimer's disease, this compound has been shown to inhibit the activity of beta-secretase, an enzyme responsible for the production of amyloid-beta plaques.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS), which are responsible for oxidative stress and cellular damage. This compound has also been shown to increase the levels of glutathione, a critical antioxidant that protects cells from oxidative damage. In addition, this compound has been found to modulate the levels of various neurotransmitters, including dopamine, serotonin, and acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
8-(2-Piperidin-1-ylpropylsulfonyl)quinoline has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been shown to have low toxicity and high selectivity towards target enzymes and signaling pathways. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its full potential and mechanism of action are not yet fully understood. In addition, this compound has limited solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
For the development of 8-(2-Piperidin-1-ylpropylsulfonyl)quinoline include exploring its use in combination therapy, investigating its potential in other neurodegenerative disorders, and developing this compound analogs with improved properties.
Méthodes De Synthèse
8-(2-Piperidin-1-ylpropylsulfonyl)quinoline is synthesized through a multistep process that involves the reaction of 2-chloroquinoline with piperidine and subsequent sulfonylation with 1,3-propane sultone. The final product is obtained by recrystallization and purification. The synthesis method of this compound is well-established and has been reported in several scientific journals.
Applications De Recherche Scientifique
8-(2-Piperidin-1-ylpropylsulfonyl)quinoline has shown promising results in various scientific research studies. It has been studied for its potential therapeutic applications in cancer, Alzheimer's disease, and other neurodegenerative disorders. This compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In Alzheimer's disease, this compound has been shown to reduce the accumulation of amyloid-beta plaques, which are responsible for the progression of the disease.
Propriétés
Formule moléculaire |
C17H22N2O2S |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
8-(2-piperidin-1-ylpropylsulfonyl)quinoline |
InChI |
InChI=1S/C17H22N2O2S/c1-14(19-11-3-2-4-12-19)13-22(20,21)16-9-5-7-15-8-6-10-18-17(15)16/h5-10,14H,2-4,11-13H2,1H3 |
Clé InChI |
DNDGLAABZUMJHF-UHFFFAOYSA-N |
SMILES |
CC(CS(=O)(=O)C1=CC=CC2=C1N=CC=C2)N3CCCCC3 |
SMILES canonique |
CC(CS(=O)(=O)C1=CC=CC2=C1N=CC=C2)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone](/img/structure/B270265.png)
![2-[2-(4-bromophenyl)-2-oxoethyl]-4-(4-methylphenyl)-1(2H)-phthalazinone](/img/structure/B270270.png)





![N-(1,3-benzothiazol-2-yl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270287.png)

![N-(4-bromophenyl)-3-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B270290.png)

![1-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B270296.png)
![1-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one](/img/structure/B270297.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B270298.png)